

A Comprehensive Technical Guide to the Physical Properties of 3-Isopropylphenol

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Compound of Interest

Compound Name: *3-Isopropylphenol*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical physical properties of **3-Isopropylphenol**, specifically its boiling and melting points. Understanding these fundamental characteristics is paramount for its application in research, particularly in the realms of chemical synthesis and drug development, where precise control over physical state is crucial for reaction kinetics, purification, and formulation.

Introduction to 3-Isopropylphenol: A Molecule of Interest

3-Isopropylphenol, also known as m-isopropylphenol, is an aromatic organic compound with the chemical formula C₉H₁₂O.^{[1][2]} Its structure consists of a phenol ring substituted with an isopropyl group at the meta position. This substitution pattern imparts specific physical and chemical properties that are of significant interest in various scientific fields. In the pharmaceutical industry, phenolic compounds are foundational scaffolds for the synthesis of a wide array of therapeutic agents. The isopropyl group can influence the molecule's lipophilicity and steric interactions, which are critical parameters in drug design and discovery.

Core Physical Properties of 3-Isopropylphenol

The boiling and melting points are definitive physical constants for a pure substance under standard pressure. They are indispensable for identification, assessing purity, and designing experimental protocols.

Physical Property	Value	Conditions
Melting Point	23-26 °C (73.4-78.8 °F)	760.00 mm Hg
Boiling Point	228-229 °C (442.4-444.2 °F)	760.00 mm Hg

Data sourced from The Good Scents Company[3], ChemicalBook[4][5], and Stenutz[1].

At room temperature, **3-Isopropylphenol** exists as a liquid or a low-melting solid, appearing as a yellow to brown substance.[3] Its relatively low melting point means that it can be conveniently handled as a liquid in many laboratory settings. The high boiling point is indicative of the strong intermolecular hydrogen bonding afforded by the hydroxyl group, a characteristic feature of phenols.

Experimental Determination of Physical Properties: A Methodological Deep Dive

Accurate determination of boiling and melting points is a cornerstone of experimental chemistry. The choice of method depends on the quantity of the substance available and the required precision.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[6] The principle hinges on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[6]

Causality in Experimental Choices:

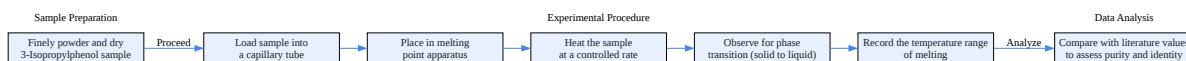
- **Sample Preparation:** The sample must be thoroughly dried and finely powdered. Moisture can depress the melting point, while large crystals can lead to inefficient heat transfer and a broader melting range.

- Heating Rate: A slow and controlled heating rate (typically 1-2 °C per minute) is crucial, especially near the expected melting point. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.
- Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is a strong indicator of a pure compound.^[7] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.^[7]

Step-by-Step Protocol:

- Sample Loading: A small amount of finely powdered **3-Isopropylphenol** is introduced into a capillary tube sealed at one end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.
- Heating: The sample is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is reduced.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Visualization of the Melting Point Determination Workflow:



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Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Distillation and Micro-Reflux Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.^[8] For a substance like **3-Isopropylphenol**, which has a high boiling point, distillation is a common and accurate method for its determination.^[9] For smaller sample volumes, a micro-boiling point or micro-reflux method can be employed.^[10]

Causality in Experimental Choices:

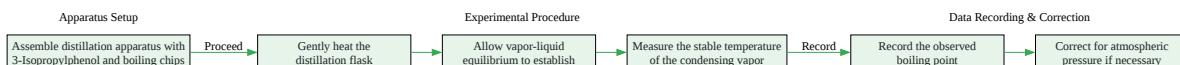
- Pressure Correction: The boiling point is highly dependent on the atmospheric pressure.^[8] It is standard practice to report boiling points at standard pressure (760 mmHg) and to apply a correction if the determination is performed at a different pressure.
- Thermometer Placement: In a distillation setup, the thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
- Prevention of Bumping: The addition of boiling chips or a magnetic stir bar is essential to ensure smooth boiling and prevent "bumping," which is the sudden, violent boiling of a superheated liquid.

Step-by-Step Protocol (Simple Distillation):

- Apparatus Assembly: A distillation flask is charged with **3-Isopropylphenol** and a few boiling chips. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed in the neck of the distillation flask.
- Heating: The distillation flask is heated gently.
- Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize at the boiling point of the liquid.
- Condensation: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

- Recording: The constant temperature observed during the distillation is the boiling point of the liquid.

Visualization of the Boiling Point Determination Workflow (Distillation):



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Caption: Workflow for Boiling Point Determination via Distillation.

Significance in Drug Development

The precise knowledge of the boiling and melting points of **3-Isopropylphenol** and its derivatives is critical in several stages of drug development:

- Synthesis and Purification: Distillation, a process governed by boiling points, is a primary method for purifying reaction products. Recrystallization, which relies on solubility differences at various temperatures, is informed by the melting point.
- Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different melting points, solubilities, and bioavailabilities. Melting point analysis is a key tool in identifying and characterizing these polymorphs.
- Formulation: The physical state of an active pharmaceutical ingredient (API) is crucial for its formulation into a final dosage form (e.g., tablet, capsule, or solution). The melting point can influence manufacturing processes such as granulation and compression.

Conclusion

The boiling and melting points of **3-Isopropylphenol** are fundamental physical constants that provide valuable insights into its purity, identity, and behavior. A thorough understanding of these properties, coupled with methodologically sound experimental determination, is essential

for its effective utilization in scientific research and the development of new therapeutics. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists working with this important chemical entity.

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